2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid is a complex organic compound that belongs to the chromene family, characterized by its unique structural features and potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 370.3 g/mol. This compound is primarily utilized for research purposes and is not intended for therapeutic applications in humans or animals.
2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid falls under the category of organic compounds, specifically phenolic compounds. It is classified based on its chromene structure, which contributes to its distinctive properties and potential functionalities in biological systems.
The synthesis of 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid typically involves several synthetic steps:
These methods can vary in complexity and may involve different reagents and conditions to optimize yield and purity.
The molecular structure of 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid features:
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC(=O)O)OCC(=O)OThis structural complexity contributes to its potential interactions in biological systems .
The chemical reactivity of 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid can be attributed to its functional groups:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and material science.
The mechanism of action for 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid involves its interaction with biological targets:
Further research is required to elucidate the precise mechanisms by which this compound exerts its effects in biological systems.
Additional properties include:
These properties are crucial for understanding its behavior in various chemical environments .
The primary applications of 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid lie within scientific research:
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0